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Compound of Interest

Compound Name: (+)-trans-Chrysanthemic acid

Cat. No.: B1210035 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (+)-
trans-chrysanthemic acid, a key intermediate in the synthesis of pyrethroid insecticides. The

information presented herein is intended to support research and development activities by

providing detailed spectroscopic characterization and standardized experimental protocols.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data obtained from ¹H NMR, ¹³C NMR,

Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) analyses of (+)-trans-
chrysanthemic acid.

Table 1: ¹H Nuclear Magnetic Resonance (NMR)
Spectroscopic Data
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Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

Assignment

~12.0 br s - -COOH

4.95 d 8.1 =CH-

2.10 dd 8.1, 5.4 -CH-CH=

1.72 s - =C-CH₃

1.70 s - =C-CH₃

1.35 d 5.4 -CH-COOH

1.25 s - gem-CH₃ (trans)

1.15 s - gem-CH₃ (cis)

Solvent: CDCl₃. The broad singlet at ~12.0 ppm for the carboxylic acid proton is characteristic

and may vary in chemical shift and may not always be observed depending on the sample

conditions.

Table 2: ¹³C Nuclear Magnetic Resonance (NMR)
Spectroscopic Data
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Chemical Shift (δ) ppm Assignment

~179.0 -COOH

~135.0 =C(CH₃)₂

~122.0 =CH-

~35.0 C(CH₃)₂

~32.0 -CH-COOH

~29.0 -CH-CH=

~25.5 =C-CH₃

~20.0 gem-CH₃ (trans)

~18.5 =C-CH₃

~15.0 gem-CH₃ (cis)

Solvent: CDCl₃. Assignments are based on data from analogous compounds and predictive

models.

Table 3: Infrared (IR) Spectroscopic Data
Wavenumber (cm⁻¹) Intensity Assignment

2500-3300 Broad O-H stretch (Carboxylic acid)

~3100 Medium =C-H stretch (Vinylic)

~3000 Medium C-H stretch (Alkyl)

~1720 Strong C=O stretch (Carboxylic acid)

~1650 Medium C=C stretch (Alkene)

1300-1400 Medium C-O stretch

The IR spectrum of chrysanthemic acid is characterized by a very broad O-H stretching band

due to hydrogen bonding and a strong carbonyl absorption.[1]
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Table 4: Mass Spectrometry (MS) Data
m/z Relative Intensity (%) Proposed Fragment Ion

168 Moderate [M]⁺ (Molecular Ion)

123 High [M - COOH]⁺

107 Moderate [M - COOH - CH₃]⁺

81 High [C₆H₉]⁺

67 Moderate [C₅H₇]⁺

41 High [C₃H₅]⁺

Ionization Mode: Electron Ionization (EI). The fragmentation pattern is consistent with the

structure of a carboxylic acid, showing a prominent loss of the carboxyl group.[2]

Experimental Protocols
Detailed methodologies for the acquisition of the spectroscopic data are provided below. These

protocols are designed to be a starting point for researchers and can be adapted based on the

specific instrumentation and experimental requirements.

Nuclear Magnetic Resonance (NMR) Spectroscopy
1. Sample Preparation:

Accurately weigh 5-10 mg of (+)-trans-chrysanthemic acid for ¹H NMR or 20-50 mg for ¹³C

NMR.

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a

clean, dry vial.

Transfer the solution to a 5 mm NMR tube using a Pasteur pipette, ensuring the sample

height is adequate for the instrument (typically around 4-5 cm).

Cap the NMR tube securely.

2. Instrumentation and Data Acquisition:
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Instrument: A standard NMR spectrometer (e.g., 400 MHz or higher).

Solvent: CDCl₃.

Temperature: Room temperature.

¹H NMR Parameters:

Pulse sequence: Standard single-pulse experiment.

Number of scans: 16-64, depending on the desired signal-to-noise ratio.

Relaxation delay: 1-2 seconds.

Spectral width: 0-14 ppm.

¹³C NMR Parameters:

Pulse sequence: Proton-decoupled single-pulse experiment.

Number of scans: 1024 or more, as ¹³C has a low natural abundance.

Relaxation delay: 2-5 seconds.

Spectral width: 0-200 ppm.

Processing: Apply Fourier transformation, phase correction, and baseline correction to the

acquired Free Induction Decay (FID) to obtain the final spectrum. Chemical shifts are

referenced to the residual solvent peak (CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Infrared (IR) Spectroscopy
1. Sample Preparation:

For Attenuated Total Reflectance (ATR)-FTIR, place a small amount of neat (+)-trans-
chrysanthemic acid directly onto the ATR crystal. Ensure good contact between the sample

and the crystal.

2. Instrumentation and Data Acquisition:
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Instrument: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR

accessory.

Spectral Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

Background: A background spectrum of the clean, empty ATR crystal should be collected

prior to sample analysis.

Data Presentation: The spectrum is typically presented as percent transmittance versus

wavenumber (cm⁻¹).

Mass Spectrometry (MS)
1. Sample Introduction and Ionization:

Technique: Gas Chromatography-Mass Spectrometry (GC-MS).

Sample Preparation: Prepare a dilute solution of (+)-trans-chrysanthemic acid in a volatile

organic solvent such as dichloromethane or ethyl acetate.

Injection: Inject a small volume (e.g., 1 µL) of the solution into the GC inlet.

2. Gas Chromatography (GC) Method:

Column: A non-polar capillary column (e.g., DB-5ms or equivalent).

Inlet Temperature: 250 °C.

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

Oven Temperature Program:

Initial temperature: 100 °C, hold for 2 minutes.

Ramp: Increase to 250 °C at a rate of 10 °C/min.
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Final hold: Hold at 250 °C for 5 minutes.

3. Mass Spectrometry (MS) Method:

Ionization Mode: Electron Ionization (EI) at 70 eV.

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

Scan Range: m/z 40-400.

Data Analysis: The resulting mass spectrum will show the molecular ion peak and

characteristic fragment ions.

Visualizations
The following diagrams illustrate the general workflow for spectroscopic analysis.
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Caption: General workflow for the spectroscopic analysis of (+)-trans-chrysanthemic acid.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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